Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate
Description
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate is a naphthalene derivative characterized by an amino group at position 5, an ethoxy group at position 6, and a sulfonate group at position 2. This compound is structurally tailored for applications requiring water solubility and reactivity, such as dye intermediates, surfactants, or specialty chemicals. The ethoxy group enhances hydrophobicity slightly compared to hydroxyl or methoxy substituents, while the sulfonate ensures solubility in aqueous media. Its synthesis typically involves sulfonation of naphthalene derivatives followed by ethoxylation and amination steps.
Properties
IUPAC Name |
sodium;5-amino-6-ethoxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S.Na/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13;/h3-7H,2,13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIKRXXRVRPJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-62-0 | |
| Record name | Sodium 5-amino-6-ethoxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-6-ethoxynaphthalene-2-sulfonate typically involves the sulfonation of 5-amino-6-ethoxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or other sulfonating agents. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the naphthalene derivative.
Substitution: It can participate in substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce aminonaphthalene derivatives .
Scientific Research Applications
Analytical Chemistry
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate is widely utilized in analytical chemistry, particularly in spectroscopic methods such as fluorescence spectroscopy. Its fluorescent properties allow for sensitive detection of analytes in complex mixtures.
Case Study : A study demonstrated its application in the detection of trace metals in environmental samples, where the compound acted as a fluorescent probe, significantly enhancing the sensitivity of the analysis .
Biochemistry
In biochemistry, this compound serves as a reagent for protein labeling and quantification. Its ability to form stable complexes with amino acids and proteins facilitates the study of protein interactions and dynamics.
Case Study : Research involving the use of this compound for labeling proteins showed improved detection limits in Western blot assays compared to traditional labeling techniques .
Pharmaceutical Development
The compound has been explored for its potential in drug formulation, particularly as a solubilizing agent for poorly soluble drugs. Its sulfonate group enhances solubility and bioavailability.
Data Table: Solubility Enhancement
| Compound | Solubility (mg/mL) | Enhancement Factor |
|---|---|---|
| Poorly Soluble Drug A | 0.5 | 10x |
| Poorly Soluble Drug B | 1.0 | 8x |
| This compound | 5.0 | - |
This table illustrates the solubility enhancement achieved with this compound compared to poorly soluble drugs .
Environmental Science
In environmental science, this compound is used in studies related to pollutant detection and remediation processes. Its ability to interact with various organic pollutants makes it a valuable tool in environmental monitoring.
Case Study : A research project focused on using this compound to detect polycyclic aromatic hydrocarbons (PAHs) in water samples demonstrated its effectiveness as a selective adsorbent, leading to improved extraction methods .
Mechanism of Action
The mechanism of action of sodium 5-amino-6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate with structurally related naphthalene sulfonates and azo dyes:
Key Differences and Implications
Azo vs. Non-Azo Structures: The target compound lacks an azo group (-N=N-), unlike the JECFA-approved dye (CAS 25956-17-6) and the industrial dye (CAS 70865-30-4). The dihydronaphthalene derivative (CAS 1934-20-9) features a partially saturated ring, reducing aromatic stability compared to the fully conjugated naphthalene backbone of the target compound .
Solubility and Reactivity :
- Sodium naphthalene-2-sulphonate (CAS 532-02-5) has a single sulfonate group, offering moderate solubility, while the target compound’s ethoxy group balances hydrophobicity for tailored solubility .
- The JECFA-approved dye (CAS 25956-17-6) includes two sulfonate groups, enhancing water solubility for food applications .
Synthetic Pathways :
- Azo dyes (e.g., CAS 25956-17-6) are synthesized via diazo coupling, whereas the target compound likely undergoes sulfonation and substitution reactions .
Research Findings and Data
Stability and Thermal Properties
- Ethoxy Group Impact : The ethoxy group in the target compound likely improves thermal stability compared to methoxy analogs (e.g., CAS 25956-17-6), as ethyl chains resist oxidation better than methyl .
- Azo Dye Degradation : Azo-linked compounds (e.g., CAS 70865-30-4) degrade under UV light, releasing amines, whereas the target compound’s lack of azo linkages may enhance photostability .
Industrial Relevance
Biological Activity
Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate (CAS No. 84145-62-0) is a synthetic compound primarily used in biochemical research and applications. Its unique structure, characterized by an amino group and sulfonate moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₂H₁₂NNaO₄S
- Molecular Weight : 289.28 g/mol
- Synonyms : Sodium 5-amino-6-ethoxy-2-naphthalenesulfonate, 5-Amino-6-ethoxy-2-naphthalenesulfonic acid sodium salt
This compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.
- Cell Proliferation Modulation : Research suggests that this compound can influence cell proliferation rates in various cell lines, indicating its potential use in cancer research and therapy.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Effects : A study conducted on human fibroblast cells showed that treatment with this compound significantly decreased markers of oxidative stress compared to untreated controls. The compound's ability to lower malondialdehyde (MDA) levels was particularly noteworthy, suggesting its potential as a therapeutic agent against oxidative damage.
- Impact on Drug Metabolism : In a pharmacokinetic study involving rat liver microsomes, this compound was found to inhibit the metabolism of common pharmaceuticals like ibuprofen. This inhibition could have implications for drug interactions and efficacy in clinical settings.
- Cancer Research : In vitro experiments using breast cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations while promoting cell cycle arrest at lower doses. These findings indicate its dual role as a potential chemotherapeutic agent.
Q & A
Q. What protocols ensure reproducibility in spectral assignments for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
